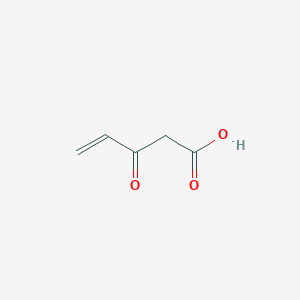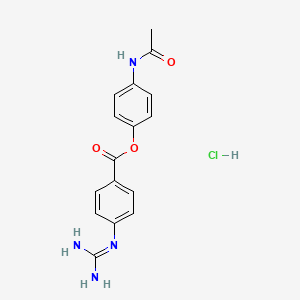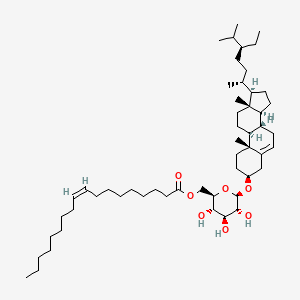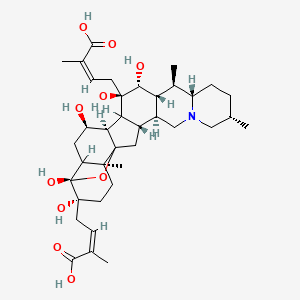
3-oxopent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxopent-4-enoic acid is an organic compound with the molecular formula C5H6O3 It is a member of the oxo carboxylic acids, characterized by the presence of both a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-oxopent-4-enoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-pentenal, 3-methyl-2-butanone, and cyclopentene oxide . Another method includes the use of propylene alcohol and orthoacetate as starting materials, followed by ester exchange and rearrangement reactions under the action of a catalyst to obtain 4-pentenoic ester. This ester is then hydrolyzed, acidified, and rectified to yield 3-oxo-4-pentenoic acid .
Industrial Production Methods
Industrial production of 3-oxo-4-pentenoic acid typically involves catalytic processes that ensure high yield and purity. The use of noble metal catalysts such as platinum and palladium is common in these processes .
Chemical Reactions Analysis
Types of Reactions
3-oxopent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of 3-oxo-4-pentenoic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from the reactions of 3-oxo-4-pentenoic acid depend on the specific reaction conditions. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-oxopent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-oxo-4-pentenoic acid involves its interaction with molecular targets such as enzymes. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions are complex and depend on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
3-oxopent-4-enoic acid can be compared with other similar compounds such as 2-oxo-3-pentenoic acid and 4-oxo-pentanoic acid. These compounds share similar structural features but differ in the position of the functional groups, which can influence their chemical reactivity and applications .
List of Similar Compounds
- 2-Oxo-3-pentenoic acid
- 4-Oxo-pentanoic acid
- 3-Methyl-4-oxo-2-pentenoic acid
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.1 g/mol |
IUPAC Name |
3-oxopent-4-enoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) |
InChI Key |
KSSFGJUSMXZBDD-UHFFFAOYSA-N |
SMILES |
C=CC(=O)CC(=O)O |
Canonical SMILES |
C=CC(=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)



![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)
![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

![(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol](/img/structure/B1238618.png)



